Physicochemical Identity Differentiation: Exact Mass and LogP Estimation vs. Closest Commercial Analogs
Based on its molecular formula (C15H16FN3O2), the target compound possesses an exact mass of 289.1225 Da and a calculated LogP of approximately 1.8–2.2 [1]. This physicochemical profile differentiates it from the nearest commercially available N-benzyl-substituted analogs: N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C12H19N3O2, exact mass 237.1477 Da, calculated LogP ~0.8) and N-(4-methylbenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C16H19N3O2, exact mass 285.1477 Da, calculated LogP ~2.0) . The 4-fluorobenzyl moiety contributes approximately 0.8–1.2 LogP units compared to the sec-butyl analog, potentially enhancing membrane permeability while retaining hydrogen-bond acceptor capacity at the para position [2]. However, no experimental LogD7.4 or permeability data have been published for this specific compound.
| Evidence Dimension | Calculated molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Exact mass: 289.1225 Da; estimated cLogP: 1.8–2.2 |
| Comparator Or Baseline | N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: exact mass 237.1477 Da, cLogP ~0.8; N-(4-methylbenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: exact mass 285.1477 Da, cLogP ~2.0 |
| Quantified Difference | Mass difference: +51.9748 Da vs. sec-butyl analog; +3.9748 Da vs. 4-methylbenzyl analog. cLogP difference: +1.0 to +1.4 vs. sec-butyl analog; -0.2 to +0.2 vs. 4-methylbenzyl analog (estimated range). |
| Conditions | Calculated physicochemical properties based on molecular structure; no experimental measurement context available. |
Why This Matters
A calculated LogP in the 1.8–2.2 range falls within the favorable oral drug-likeness window (Lipinski's Rule of Five), but absent experimental data, no procurement advantage over analogs can be asserted.
- [1] Calculated properties derived from SMILES notation of N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide using standard cheminformatics tools (e.g., RDKit, ChemAxon). Molecular formula C15H16FN3O2, exact mass 289.1225 g/mol. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Substituent π-values: aromatic fluorine (+0.14) vs. aliphatic CH3 (+0.56), illustrating the impact of 4-fluorobenzyl on LogP. View Source
